molecular formula C12H7Cl2F3N2 B13733257 6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Katalognummer: B13733257
Molekulargewicht: 307.09 g/mol
InChI-Schlüssel: MMPSXKAGCVUWCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of dichlorophenyl and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzaldehyde and 2-methyl-4-(trifluoromethyl)pyrimidine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired pyrimidine derivative.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of chlorine atoms on the phenyl ring allows for nucleophilic aromatic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.

Wissenschaftliche Forschungsanwendungen

6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its chemical stability and biological activity.

Wirkmechanismus

The mechanism of action of 6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting the associated biological processes. The presence of the trifluoromethyl group enhances its binding affinity to the target enzymes, leading to increased potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
  • 6-(3,5-Dichlorophenyl)-2-ethyl-4-(trifluoromethyl)pyrimidine
  • 6-(3,5-Dichlorophenyl)-2-isopropyl-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. The combination of dichlorophenyl and trifluoromethyl groups further enhances its stability and potency, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H7Cl2F3N2

Molekulargewicht

307.09 g/mol

IUPAC-Name

4-(3,5-dichlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H7Cl2F3N2/c1-6-18-10(5-11(19-6)12(15,16)17)7-2-8(13)4-9(14)3-7/h2-5H,1H3

InChI-Schlüssel

MMPSXKAGCVUWCA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.